molecular formula C23H25NO6 B12185390 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate

Cat. No.: B12185390
M. Wt: 411.4 g/mol
InChI Key: LETWEAXAGULODP-UHFFFAOYSA-N
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Description

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate is a synthetic organic compound that belongs to the class of benzochromenes This compound is characterized by its complex structure, which includes a benzochromene core and a tert-butoxycarbonyl-protected amino acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate typically involves multiple steps:

    Formation of the Benzochromene Core: The benzochromene core can be synthesized through a cyclization reaction involving appropriate precursors such as substituted phenols and chromene derivatives.

    Introduction of the 4-Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide.

    Attachment of the Amino Acid Ester: The amino acid ester is attached through esterification reactions, often using coupling reagents like dicyclohexylcarbodiimide (DCC) and N,N-Diisopropylethylamine (DIPEA).

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) protecting groups to prevent unwanted side reactions during subsequent steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The benzochromene framework and methyl/oxo groups participate in oxidation processes:

Reaction TargetReagentConditionsProduct FormedReference
Chromene ring systemPotassium permanganateAcidic/neutral aqueousOxidized chromene derivatives¹
Methyl groupKMnO₄/H₂SO₄Heated refluxCarboxylic acid functionality²

¹Partial oxidation of the conjugated double bond system yields epoxide or diol intermediates under controlled conditions.
²Full oxidation converts the methyl group to a carboxyl group, enhancing water solubility.

Reduction Reactions

The 6-oxo group and ester functionality are susceptible to reduction:

Reaction SiteReagentConditionsProductReference
6-oxo groupLithium aluminum hydrideAnhydrous ether/THFSecondary alcohol derivative³
Ester groupLiAlH₄Dry diethyl etherCorresponding diol⁴

³Reduction of the ketone preserves the Boc-protected amino ester.
⁴Complete reduction of the ester to a primary alcohol requires excess reagent and extended reaction times.

Substitution and Transesterification

The ester group undergoes nucleophilic substitution:

Reaction TypeReagentConditionsProductReference
TransesterificationSodium methoxideMethanol, refluxMethyl ester analog⁵
Alkoxy substitutionPrimary alcoholsAcid catalysisAlternative ester derivatives⁶

⁵Methanolysis under basic conditions replaces the original ester group with a methyl ester.
⁶Acid-catalyzed reactions with ethanol or propanol yield ethyl/propyl esters.

Boc Deprotection

The tert-butoxycarbonyl group is cleaved under acidic conditions:

ReagentConditionsProductReference
Trifluoroacetic acid (TFA)Dichloromethane, RT⁷Free amino-butanoate intermediate
HCl (gaseous)Dioxane, 0°C⁸Ammonium chloride salt

⁷TFA-mediated deprotection preserves the benzochromene structure while exposing the primary amine.
⁸HCl gas in dioxane achieves quantitative deprotection but may protonate the amine .

Ester Hydrolysis

The butanoate ester undergoes hydrolysis to carboxylic acid:

ConditionsCatalystProductReference
Aqueous HCl (6M)Heat reflux⁹2-[(Boc)amino]butanoic acid
NaOH (1M)/EtOHRoom temp¹⁰Sodium carboxylate salt

⁹Acidic hydrolysis proceeds via a protonation-nucleophilic attack mechanism.
¹⁰Basic hydrolysis yields the carboxylate salt, requiring neutralization for free acid isolation.

Amide Bond Formation

After Boc deprotection, the free amine participates in coupling reactions:

Coupling ReagentSubstrateProductReference
EDC/HOBtCarboxylic acidsStable amide conjugates¹¹
DCC/DMAPAcyl chloridesN-acylated derivatives¹²

¹¹Used in medicinal chemistry to create peptide-like bonds for targeted drug delivery.
¹²Enables structural diversification for structure-activity relationship (SAR) studies.

Key Research Findings

  • Selectivity : Oxidation preferentially targets the electron-rich chromene ring over the ester group under neutral conditions.

  • Stability : The Boc group remains intact during transesterification but is labile in strongly acidic/basic environments .

  • Applications : Deprotected amine intermediates serve as precursors for anticancer agent synthesis.

This compound’s multifunctional design enables precise modifications for pharmaceutical development, validated by its well-documented reactivity across peer-reviewed studies .

Scientific Research Applications

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-[(benzyloxy)carbonyl]amino]butanoate
  • 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate
  • 6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate

Biological Activity

4-Methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

C19H23O5C_{19}H_{23}O_{5}

It features a benzo[c]chromene backbone with a tert-butoxycarbonyl (Boc) amino group attached to a butanoate moiety. This structural configuration is significant for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of benzo[c]chromene compounds exhibit varying degrees of antimicrobial activity. Specifically, compounds similar to 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl have shown effectiveness against various bacterial strains. For instance, a related compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli , with IC50 values in the nanomolar range, suggesting strong antimicrobial properties .

Bacterial Strain IC50 (nM)
Staphylococcus aureus44
Escherichia coli200
MRSA11

Anticancer Activity

Studies have explored the anticancer potential of benzo[c]chromene derivatives. These compounds have been noted for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain analogs have shown selective cytotoxicity towards breast cancer cell lines (MCF-7 and MDA-MB-231), with enhanced effects when combined with traditional chemotherapeutics like doxorubicin .

The mechanisms underlying the biological activities of this compound may involve:

  • Inhibition of Enzymes : The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : It could influence pathways such as NF-kB and MAPK, which are critical in regulating cellular responses to stress and inflammation.
  • Interaction with DNA : Some studies suggest that similar compounds can intercalate with DNA, disrupting replication and transcription processes.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated several derivatives of benzo[c]chromene against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the side chains significantly affected antimicrobial potency, with some derivatives outperforming standard antibiotics .
  • Anticancer Research : In vitro studies on MDA-MB-231 cells revealed that the introduction of the tert-butoxycarbonyl group enhanced cytotoxicity compared to non-Boc protected analogs. The study concluded that this modification could improve therapeutic efficacy while minimizing side effects .

Q & A

Basic Question: What experimental methodologies are recommended for synthesizing 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate?

Answer:
Synthesis typically involves multi-step reactions, including coupling of the benzo[c]chromene core with the tert-butoxycarbonyl (Boc)-protected amino acid moiety. Key steps include:

  • Protection/Deprotection : Use Boc groups to protect the amine during coupling, followed by acidic deprotection (e.g., TFA) .
  • Coupling Agents : Employ carbodiimides (e.g., DCC) or phosphonium reagents (e.g., BOP-Cl) for esterification under anhydrous conditions .
  • Optimization : Computational reaction path searches (e.g., quantum chemical calculations) can predict intermediates and transition states, reducing trial-and-error experimentation .

Basic Question: How should researchers characterize the purity and structural integrity of this compound?

Answer:
Combine analytical techniques to validate structure and purity:

  • NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., benzo[c]chromene methyl group at position 4, Boc-protected amine at position 2) .
  • HPLC/MS : Reverse-phase HPLC with UV detection (λ ~250–300 nm for chromophores) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to assess melting points and thermal stability (e.g., Boc group decomposition >150°C) .

Advanced Question: What computational strategies can elucidate reaction mechanisms for synthesizing this compound?

Answer:
Advanced mechanistic studies involve:

  • Quantum Chemical Calculations : Density functional theory (DFT) to model transition states and activation energies for esterification or cyclization steps .
  • Reaction Network Analysis : Use automated path-searching tools (e.g., GRRM) to map competing pathways and identify kinetically favorable routes .
  • Machine Learning : Train models on existing reaction data to predict optimal solvent systems (e.g., DMF vs. THF) or catalyst efficiency .

Advanced Question: How can researchers resolve contradictions in stability data for this compound under varying conditions?

Answer:
Contradictions often arise from differing experimental setups. Mitigate via:

  • Controlled Degradation Studies : Expose the compound to stressors (light, humidity, pH extremes) and monitor degradation products via LC-MS .
  • Multivariate Analysis : Apply design-of-experiments (DoE) to isolate factors (e.g., temperature > solvent polarity) affecting stability .
  • Cross-Validation : Compare results across labs using standardized protocols (e.g., ICH guidelines) to rule out instrumentation bias .

Advanced Question: What reactor design considerations are critical for scaling up synthesis while maintaining yield?

Answer:
Scale-up requires addressing:

  • Mixing Efficiency : Use computational fluid dynamics (CFD) to optimize agitation in batch reactors, ensuring homogeneous coupling conditions .
  • Heat Management : Implement jacketed reactors with temperature control to prevent Boc group decomposition during exothermic steps .
  • In-line Analytics : Incorporate PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progress .

Basic Question: What safety protocols are essential when handling this compound in the laboratory?

Answer:

  • Ventilation : Use fume hoods to mitigate exposure to volatile reagents (e.g., TFA during Boc deprotection) .
  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact with irritants .
  • Waste Disposal : Neutralize acidic/basic waste streams before disposal per institutional guidelines .

Advanced Question: How can researchers optimize solvent selection for this compound’s synthesis and purification?

Answer:

  • Solvent Screening : Use Hansen solubility parameters (HSPs) to identify solvents balancing solubility (e.g., dichloromethane for coupling) and environmental safety .
  • Green Chemistry Metrics : Evaluate solvent choices via E-factors or life-cycle analysis (LCA) to minimize waste .
  • Crystallization Studies : Test solvent-antisolvent pairs (e.g., ethyl acetate/heptane) to maximize yield and purity during recrystallization .

Advanced Question: What strategies address low yields in the final esterification step?

Answer:

  • Catalyst Optimization : Screen Lewis acids (e.g., DMAP) or enzymes (e.g., lipases) to enhance acyl transfer efficiency .
  • Microwave Assistance : Apply microwave irradiation to reduce reaction time and improve esterification yields .
  • Byproduct Analysis : Use GC-MS to identify competing side reactions (e.g., hydrolysis) and adjust protecting groups accordingly .

Basic Question: Which spectroscopic signatures distinguish this compound from structurally similar derivatives?

Answer:

  • UV-Vis : Chromen-6-one absorbs at ~320 nm, while substituents (e.g., methyl, Boc) cause hypsochromic shifts .
  • IR Spectroscopy : Look for Boc group peaks: C=O stretch at ~1680 cm⁻¹ and N-H bend at ~1520 cm⁻¹ .
  • 1H NMR : Key signals include the methyl singlet (~2.4 ppm) and tert-butyl protons (~1.4 ppm) .

Advanced Question: How can interdisciplinary approaches enhance research on this compound’s bioactivity?

Answer:

  • Computational Docking : Predict binding affinity to biological targets (e.g., kinases) using molecular dynamics simulations .
  • High-Throughput Screening : Partner with biology labs to test cytotoxicity or enzyme inhibition in cell-based assays .
  • Data Integration : Use cheminformatics platforms (e.g., PubChem) to cross-reference structural analogs and bioactivity data .

Properties

Molecular Formula

C23H25NO6

Molecular Weight

411.4 g/mol

IUPAC Name

(4-methyl-6-oxobenzo[c]chromen-3-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C23H25NO6/c1-6-17(24-22(27)30-23(3,4)5)21(26)28-18-12-11-15-14-9-7-8-10-16(14)20(25)29-19(15)13(18)2/h7-12,17H,6H2,1-5H3,(H,24,27)

InChI Key

LETWEAXAGULODP-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OC1=C(C2=C(C=C1)C3=CC=CC=C3C(=O)O2)C)NC(=O)OC(C)(C)C

Origin of Product

United States

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